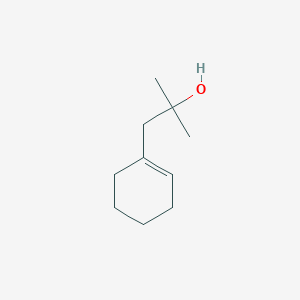

1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol

Description

Contextualization within Modern Chemical Research Paradigms

In the realm of contemporary chemical research, molecules are often valued for their potential as building blocks in the synthesis of more complex and functionally significant compounds. 1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol, a tertiary allylic alcohol, fits within this paradigm as a versatile intermediate. Its constituent parts—a substituted cyclohexene (B86901) ring and a tertiary alcohol—are prevalent motifs in numerous natural products and pharmaceutically active molecules. The strategic placement of the double bond and the hydroxyl group allows for a variety of chemical transformations, making it a valuable synthon for constructing intricate molecular frameworks.

The study of such molecules is driven by the continuous need for novel and efficient synthetic routes to complex targets. The specific arrangement of functional groups in this compound offers potential for stereocontrolled reactions, a cornerstone of modern asymmetric synthesis. Its inclusion in synthetic strategies, such as in the studies of Compactin and related compounds, underscores its relevance in the pursuit of biologically active molecules. lookchem.com

Overview of Synthetic Tractability and Functional Group Reactivity

The synthesis of this compound is theoretically straightforward, primarily relying on well-established carbon-carbon bond-forming reactions. A logical and common approach involves the nucleophilic addition of a tert-butyl organometallic reagent to a suitable electrophilic precursor derived from cyclohexene.

One plausible synthetic route is the reaction of a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride, or a tert-butyl organolithium reagent with 1-cyclohexenecarbaldehyde. This reaction follows a standard 1,2-addition mechanism where the nucleophilic tert-butyl group attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of the corresponding alkoxide. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary allylic alcohol.

The reactivity of this compound is dictated by its two primary functional groups: the carbon-carbon double bond and the tertiary hydroxyl group.

Reactions of the Double Bond: The alkene moiety can undergo a wide array of electrophilic addition reactions, including hydrogenation, halogenation, hydrohalogenation, and epoxidation. These reactions can potentially be directed by the neighboring hydroxyl group, leading to diastereoselective outcomes.

Reactions of the Tertiary Alcohol: The hydroxyl group can be involved in substitution or elimination reactions under acidic conditions. Due to the formation of a stable tertiary carbocation, dehydration to form a conjugated diene is a likely transformation. The alcohol can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

Historical Perspective and Emerging Research Trends Related to Structural Motifs

The structural motifs present in this compound, namely the cyclohexene ring and the tertiary allylic alcohol, have a rich history in organic synthesis. The cyclohexene framework is a fundamental building block in the synthesis of numerous natural products, including terpenes and steroids. The Diels-Alder reaction, a cornerstone of organic chemistry, is a powerful tool for the construction of substituted cyclohexene rings.

Tertiary allylic alcohols are recognized as valuable intermediates in organic synthesis. Their ability to undergo stereospecific rearrangements and act as precursors for the formation of quaternary carbon centers makes them highly sought after. Historically, the synthesis of sterically hindered tertiary alcohols presented challenges, but the development of highly reactive organometallic reagents has largely overcome these hurdles.

Emerging research trends continue to focus on the development of new and more efficient methods for the synthesis of highly substituted and stereochemically complex molecules. For structural motifs like the one found in this compound, current research is geared towards:

Catalytic Asymmetric Synthesis: The development of chiral catalysts that can facilitate the enantioselective synthesis of such alcohols from prochiral starting materials.

Novel Rearrangement Reactions: Exploring new catalytic systems to promote novel rearrangements of tertiary allylic alcohols to generate synthetically useful products.

Application in Total Synthesis: Utilizing the unique reactivity of this and related structural motifs in the total synthesis of complex natural products and medicinally important compounds.

The specific mention of this compound in the context of synthetic studies towards Compactin, a potent cholesterol-lowering agent, highlights the enduring importance of such fundamental structures in the development of new therapeutic agents. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclohexen-1-yl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-10(2,11)8-9-6-4-3-5-7-9/h6,11H,3-5,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZUPPSBVNAJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CCCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Cyclohex 1 En 1 Yl 2 Methylpropan 2 Ol

Strategic Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known and reliable chemical reactions. numberanalytics.comamazonaws.com

Identification of Key Disconnections and Synthons

For 1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol, the most logical disconnection is the carbon-carbon bond between the cyclohexene (B86901) ring and the tertiary alcohol moiety. This disconnection is strategic as it simplifies the molecule into two key fragments.

The primary disconnection points are:

C(1) of the cyclohexene ring and C(1) of the propanol (B110389) side chain: This is the most evident disconnection, breaking the molecule into a cyclohexenyl synthon and a 2-methyl-2-hydroxypropyl synthon.

The C-O bond of the tertiary alcohol: This is another viable disconnection, leading to a carbocation intermediate and a hydroxide (B78521) equivalent. oregonstate.edu

These disconnections generate the following synthons and their corresponding synthetic equivalents:

| Synthon | Corresponding Synthetic Equivalent |

| Cyclohex-1-en-1-yl cation | Cyclohex-1-en-1-yl halide or triflate |

| 2-methylpropan-2-ol anion | tert-Butyl organometallic reagent (e.g., tert-butyllithium (B1211817) or tert-butylmagnesium chloride) |

| Cyclohex-1-en-1-yl anion | 1-(metallo)cyclohex-1-ene (e.g., cyclohex-1-en-1-yllithium) |

| 2-methylpropan-2-one (acetone) and a methyl anion | Acetone (B3395972) and a methyl organometallic reagent (e.g., methyllithium (B1224462) or methylmagnesium bromide) |

Exploration of Potential Starting Materials and Intermediates

Based on the retrosynthetic analysis, several commercially available or readily synthesized starting materials can be considered.

For the Cyclohexene Moiety:

Cyclohexanone (B45756): A versatile starting material that can be converted to the required cyclohexenyl intermediate. askthenerd.comkhanacademy.org

Cyclohexene: Can be functionalized to introduce a leaving group or to form an organometallic reagent.

2-Cyclohexen-1-one: An α,β-unsaturated ketone that can undergo conjugate addition or 1,2-addition reactions. chemicalbook.com

For the Tertiary Alcohol Moiety:

tert-Butanol derivatives: Such as tert-butyl halides, which can be used to form Grignard or organolithium reagents.

Acetone and methylating agents: A straightforward approach to constructing the tertiary alcohol.

A plausible intermediate in the synthesis would be a ketone, such as 1-(cyclohex-1-en-1-yl)ethan-1-one, which could then react with a methyl organometallic reagent to form the final tertiary alcohol.

Traditional Organic Synthesis Approaches

Traditional organic synthesis provides a robust toolbox for the construction of this compound.

Carbon-Carbon Bond Formation Reactions (e.g., Organometallic Reagents, Aldol Condensations)

The key step in the synthesis is the formation of the carbon-carbon bond between the cyclohexene ring and the propanol side chain. Organometallic reagents are particularly well-suited for this transformation.

Grignard Reagents: The reaction of a cyclohexenyl Grignard reagent (e.g., cyclohex-1-en-1-ylmagnesium bromide) with acetone would directly yield the target tertiary alcohol after an acidic workup. organic-chemistry.orgmasterorganicchemistry.com Alternatively, the addition of two equivalents of a methyl Grignard reagent to an ester, such as ethyl cyclohex-1-enecarboxylate, would also produce the desired product. masterorganicchemistry.com

Organolithium Reagents: Cyclohex-1-en-1-yllithium, prepared from a corresponding halide, can react with acetone. Organolithium reagents are generally more reactive than their Grignard counterparts. researchgate.netchemohollic.com They tend to favor 1,2-addition over conjugate (1,4) addition when reacting with α,β-unsaturated carbonyl compounds. libretexts.orglibretexts.org

Organocuprates (Gilman Reagents): Lithium di(cyclohex-1-en-1-yl)cuprate could potentially react with a suitable electrophile. However, cuprates are known to favor conjugate addition to α,β-unsaturated systems, which might not be the desired pathway in this specific synthesis unless the substrate is carefully chosen. libretexts.org

An alternative, though less direct, approach could involve an aldol-type condensation. For instance, the condensation of cyclohexanone with acetone, followed by dehydration and subsequent reduction, could be envisioned, although controlling the regioselectivity of the initial condensation and subsequent steps would be challenging.

Cyclohexene Ring Formation and Manipulation

The cyclohexene ring can be present in the starting material or formed during the synthesis.

Dehydration of Alcohols: A common method for forming a cyclohexene ring is the acid-catalyzed dehydration of a cyclohexanol (B46403) derivative. umass.edulibretexts.org For example, 1-(2-methyl-2-hydroxypropyl)cyclohexanol could be synthesized and then selectively dehydrated to form the target compound.

Elimination Reactions: Elimination reactions of substituted cyclohexanes (e.g., containing a halide or tosylate leaving group) can also yield the cyclohexene ring. The regioselectivity of the elimination (Zaitsev vs. Hofmann) would need to be controlled.

Diels-Alder Reaction: While a more complex approach for this specific target, the Diels-Alder reaction is a powerful tool for forming six-membered rings with control over stereochemistry.

A summary of potential synthetic strategies is presented in the table below:

| Strategy | Key Reaction | Starting Materials |

| Grignard Addition | Nucleophilic addition | Cyclohex-1-en-1-ylmagnesium bromide, Acetone |

| Organolithium Addition | Nucleophilic addition | Cyclohex-1-en-1-yllithium, Acetone |

| Dehydration | Acid-catalyzed elimination | 1-(2-methyl-2-hydroxypropyl)cyclohexanol |

Modern Catalytic Synthetic Routes

Modern organic synthesis has witnessed a paradigm shift towards catalytic methods that offer enhanced efficiency, selectivity, and functional group tolerance. These approaches are pivotal in constructing complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions for Alkene and Alcohol Functionalization

Transition metal catalysis provides powerful tools for the formation of carbon-carbon bonds, which are central to the synthesis of this compound. mdpi.comdntb.gov.ua Cross-coupling reactions, in particular, have become indispensable in modern organic synthesis. mdpi.com For the synthesis of the target compound, a hypothetical transition metal-catalyzed approach could involve the coupling of a cyclohexenyl-based electrophile with a nucleophile derived from a 2-methylpropan-2-ol precursor, or vice versa. For instance, a palladium-catalyzed Suzuki or Stille coupling could be envisioned, where a cyclohexenyl boronic acid or organostannane is coupled with a suitable halide precursor of the tertiary alcohol moiety. mdpi.com

Another strategy involves the direct functionalization of the C-H bonds of the alkene or the alcohol, which represents a highly atom-economical approach. While specific examples for this compound are not prevalent in the literature, the broader field of transition-metal-catalyzed C-H activation offers a promising avenue for future exploration in the synthesis of such molecules. The unique structural features of cyclopropane (B1198618) rings, which share some characteristics with alkenes, have been shown to be amenable to transition metal-catalyzed C-C bond formation, suggesting the potential for similar reactivity with cyclohexenyl systems. nih.govresearchgate.net

| Catalyst System | Coupling Partners | Potential Product | Key Advantage |

| Pd(PPh₃)₄ / Base | Cyclohex-1-en-1-ylboronic acid + 1-halo-2-methylpropan-2-ol | This compound | High functional group tolerance |

| Cu(I) / Ligand | Cyclohex-1-en-1-yl halide + Grignard reagent of 2-methylpropan-2-ol | This compound | Milder reaction conditions |

| Rh(I) / Ligand | Cyclohexene + 2-methyl-1-propen-2-ol (via hydroarylation) | This compound | High atom economy |

Table 1: Illustrative Transition Metal-Catalyzed Routes to this compound

Enantioselective and Diastereoselective Catalysis (e.g., Chiral Ligands, Organocatalysis)

The synthesis of specific stereoisomers of this compound, should it possess chiral centers, necessitates the use of asymmetric catalysis. While the parent molecule itself is achiral, derivatives with substituents on the cyclohexene ring or the side chain could be chiral. Enantioselective synthesis of tertiary alcohols is a well-established field, with methods ranging from the use of chiral ligands in metal-catalyzed reactions to organocatalysis. chinesechemsoc.orgnih.gov

For instance, the asymmetric addition of an organometallic reagent to a ketone precursor could be catalyzed by a chiral ligand-metal complex to yield an enantiomerically enriched tertiary alcohol. nih.gov Chiral tridentate diamine/phenol ligands have shown promise in the asymmetric Grignard synthesis of tertiary alcohols. nih.gov Organocatalytic approaches, using small organic molecules as catalysts, also offer a powerful alternative for the enantioselective synthesis of chiral tertiary alcohols. mdpi.com The development of highly diastereo- and enantioselective methods for the construction of tertiary alcohols with adjacent stereocenters is an active area of research. chinesechemsoc.org

| Catalytic System | Reaction Type | Potential Chiral Product | Reported Enantiomeric Excess (ee) |

| Chiral Phosphoramidite-Copper Complex | Conjugate addition of organozinc reagents to enones | Substituted chiral cyclohexanone precursor | Up to 98% ee |

| Chiral Diamine/Phenol Ligand with Grignard Reagent | Nucleophilic addition to ketones | Enantiomerically enriched tertiary alcohols | >95:5 d.r. in some cases |

| (Salen)AlCl Complex with Phosphorane | Cyanosilylation of aliphatic ketones | Chiral cyanohydrin precursors to tertiary alcohols | 90-98% ee |

Table 2: Representative Enantioselective Methods Applicable to the Synthesis of Chiral Analogs of this compound

Photoredox and Electrochemistry-Enabled Syntheses

Photoredox catalysis and electrochemistry have emerged as powerful and sustainable tools in organic synthesis, enabling novel transformations under mild conditions. acs.orgresearchgate.net These methods offer unique opportunities for the synthesis of tertiary alcohols like this compound.

Visible-light photoredox catalysis can facilitate the generation of radical intermediates that can participate in C-C bond-forming reactions. nih.govntu.edu.sg For example, a photoredox-catalyzed coupling of a cyclohexenyl radical with a suitable precursor to the 2-methylpropan-2-ol moiety could be a viable synthetic route. acs.org The generation of tertiary carbon radicals from tertiary alcohols themselves has also been demonstrated, opening up possibilities for the derivatization of the target molecule. nih.govnsf.govorganic-chemistry.org

Electrochemistry provides an alternative means of generating reactive intermediates through controlled oxidation or reduction processes. researchgate.net The electrochemical deoxygenation of alcohols to alkanes has been reported, showcasing the potential of electrochemistry to modify alcohol functionalities. organic-chemistry.org Electrosynthesis can also be employed to activate C-O bonds in alcohols, facilitating their functionalization. researchgate.net

| Methodology | Key Principle | Application in Tertiary Alcohol Synthesis | Potential Advantage |

| Photoredox Catalysis | Generation of radical intermediates using visible light | Cross-coupling of radical precursors to form C-C bonds. acs.org | Mild reaction conditions, high functional group tolerance. |

| Electrochemistry | Controlled oxidation or reduction to generate reactive species | Activation of C-O bonds for functionalization. researchgate.net | Avoids the use of stoichiometric chemical oxidants or reductants. |

| Photoelectrochemical Strategies | Combination of light and electrical energy | Enhanced reactivity and selectivity in C-O bond activation. researchgate.net | Synergistic effects leading to novel transformations. |

Table 3: Photoredox and Electrochemical Approaches for Tertiary Alcohol Synthesis

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. jk-sci.com The synthesis of this compound can be made more sustainable by incorporating these principles.

Solvent-Free or Aqueous Media Reactions

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. semanticscholar.org Solvent-free reactions, often conducted by grinding solid reactants together (mechanochemistry), can lead to higher efficiency and reduced waste. cmu.eduucl.ac.uk While specific solvent-free syntheses of this compound are not documented, the general applicability of mechanochemistry to a wide range of organic reactions suggests its potential in this context. ucl.ac.uk

Reactions in aqueous media are also highly desirable from a green chemistry perspective. jk-sci.com The development of water-tolerant catalysts and reaction conditions is an active area of research that could be applied to the synthesis of the target molecule.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgwikipedia.org Reactions with high atom economy are inherently greener as they generate less waste. sustainability-directory.com Traditional syntheses of tertiary alcohols, such as the Grignard reaction, often have poor atom economy due to the formation of stoichiometric amounts of magnesium salts as byproducts. sustainability-directory.compearson.com

To improve the atom economy in the synthesis of this compound, catalytic addition reactions are preferable to stoichiometric ones. acs.org For example, a catalytic addition of a C-H bond across the double bond of a precursor would be highly atom-economical. The stereoselective addition of primary alcohols to alkenes has been proposed as an atom-economic alternative to the Grignard reaction. jk-sci.com

Atom Economy Comparison of a Hypothetical Grignard Synthesis:

Reactants: 1-bromocyclohex-1-ene + Acetone + Magnesium

Desired Product: this compound

Byproducts: MgBr(OH)

Calculation:

MW of Product: C₁₀H₁₈O = 154.25 g/mol

MW of Reactants: C₆H₉Br (161.04) + C₃H₆O (58.08) + Mg (24.31) = 243.43 g/mol

Atom Economy = (154.25 / 243.43) * 100% ≈ 63.4%

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice between Grignard and organolithium reagents, as well as the selection of the specific synthetic route (A or B), depends on factors such as substrate availability, desired yield, and reaction selectivity.

Selectivity: When using cyclohex-2-en-1-one as a starting material (Route A), the primary selectivity challenge is achieving 1,2-addition over 1,4-conjugate addition. Both Grignard and organolithium reagents are considered "hard" nucleophiles and generally exhibit a strong preference for direct attack at the carbonyl carbon (1,2-addition), which is required for the synthesis of this compound. wikipedia.org Organolithium reagents, in particular, are highly reliable for selective 1,2-additions to enones.

Efficiency and Reactivity: Organolithium reagents are more reactive than Grignard reagents. uoanbar.edu.iq This can lead to faster reaction times and potentially higher yields, especially with sterically hindered ketones. However, their high reactivity also makes them prone to side reactions and requires more rigorous experimental techniques, such as the use of scrupulously dried solvents and an inert atmosphere. Grignard reagents, while slightly less reactive, are often more practical for large-scale synthesis due to their comparative ease of handling and preparation. mnstate.edu

The efficiency of either route can be affected by the stability of the organometallic reagent and the purity of the starting materials. Vinylic Grignard and organolithium reagents (Route B) can be challenging to prepare and maintain compared to their alkyl counterparts (Route A).

The following table provides a comparative summary of the discussed synthetic methodologies.

| Synthetic Route | Typical Reagents & Solvents | Reaction Conditions | Selectivity (1,2- vs 1,4-addition) | Typical Yield Range | Advantages & Disadvantages |

|---|---|---|---|---|---|

| Grignard Route A (Isopropyl-MgX + Cyclohexenone) | Isopropylmagnesium chloride, Cyclohex-2-en-1-one; THF or Diethyl Ether | 0 °C to room temp. | High (Predominantly 1,2-addition) | 70-85% | Adv: Readily available starting materials, reliable. Disadv: Potential for minor 1,4-addition byproducts. |

| Grignard Route B (Cyclohexenyl-MgX + Acetone) | 1-Cyclohexenylmagnesium bromide, Acetone; THF | 0 °C to room temp. | N/A (No competing 1,4-addition) | 65-80% | Adv: High selectivity for the target structure. Disadv: Vinylic Grignard can be more difficult to prepare. |

| Organolithium Route A (Isopropyl-Li + Cyclohexenone) | Isopropyllithium, Cyclohex-2-en-1-one; THF, Hexane, or Pentane | -78 °C to 0 °C | Very High (Excellent 1,2-selectivity) wikipedia.org | 80-95% | Adv: High yield and selectivity, fast reaction. Disadv: Requires stringent anhydrous conditions, highly reactive. uoanbar.edu.iq |

| Organolithium Route B (Cyclohexenyl-Li + Acetone) | 1-Cyclohexenyllithium, Acetone; THF or Hexane | -78 °C to 0 °C | N/A (No competing 1,4-addition) | 75-90% | Adv: High reactivity and yield. Disadv: Reagent preparation is sensitive, requires strict inert atmosphere. |

Reaction Chemistry and Mechanistic Elucidation of 1 Cyclohex 1 En 1 Yl 2 Methylpropan 2 Ol

Transformations Involving the Hydroxyl Group

The tertiary alcohol functionality in 1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol is a key site for various chemical modifications. Its reactivity is influenced by steric hindrance around the hydroxyl-bearing carbon and the electronic effects of the adjacent cyclohexene (B86901) ring.

Esterification and Etherification Reactions

Esterification of this compound can be achieved through reaction with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides. Due to the sterically hindered nature of the tertiary alcohol, direct acid-catalyzed esterification with a carboxylic acid can be slow. More efficient methods often employ more reactive acylating agents. For instance, reaction with acetic anhydride (B1165640), often in the presence of a catalyst, can yield the corresponding acetate (B1210297) ester. A study on the structurally similar tertiary alcohol, 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol, demonstrated successful acetylation using acetic anhydride. medcraveonline.com Pyridine or a catalytic amount of a strong acid is often used to facilitate these reactions.

Etherification of this tertiary alcohol is generally less straightforward than for primary or secondary alcohols due to the increased steric hindrance and the propensity for elimination reactions under acidic conditions. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is often not feasible for tertiary alcohols as the strong base required to form the tertiary alkoxide would favor elimination of the alkyl halide.

Table 1: Representative Esterification Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Acetic Anhydride | Pyridine | 1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-yl acetate |

Dehydration and Rearrangement Processes

Acid-catalyzed dehydration of this compound is a prominent reaction, often leading to a mixture of isomeric alkenes through an E1 elimination mechanism. The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). Departure of the water molecule generates a tertiary carbocation. This carbocation can then undergo rearrangement to form a more stable carbocation, if possible, before a proton is eliminated to form a double bond.

In the case of this compound, the initially formed tertiary carbocation is already relatively stable. However, the proximity of the cyclohexene ring allows for the possibility of hydride or alkyl shifts, potentially leading to rearranged products. For instance, a 1,2-hydride shift from the cyclohexene ring to the carbocation center could occur, followed by deprotonation to yield a conjugated diene system. The major and minor products will be dictated by the relative stabilities of the resulting alkenes, in accordance with Zaitsev's rule, which predicts that the more substituted alkene will be the major product. doubtnut.com The dehydration of the similar 2-methylcyclohexanol (B165396) has been shown to produce a mixture of 1-methylcyclohexene and 3-methylcyclohexene, with the former being the major product. youtube.com

Table 2: Predicted Products of Acid-Catalyzed Dehydration

| Starting Material | Conditions | Major Product | Minor Product(s) |

| This compound | H₂SO₄, Heat | 1-(2-Methylprop-1-en-1-yl)cyclohex-1-ene | 1-(Prop-1-en-2-yl)cyclohex-1-ene, Rearranged dienes |

Reactions at the Cyclohexene Double Bond

The carbon-carbon double bond within the cyclohexene ring is a site of high electron density, making it susceptible to attack by electrophiles.

Electrophilic Addition Reactions and Regioselectivity

The double bond of this compound readily undergoes electrophilic addition reactions. For example, the addition of hydrogen halides, such as hydrogen bromide (HBr), proceeds via the formation of a carbocation intermediate. According to Markovnikov's rule, the proton from HBr will add to the carbon atom of the double bond that is bonded to more hydrogen atoms, leading to the formation of the more stable carbocation. In this case, the more substituted carbon of the double bond will form the carbocation, which is then attacked by the bromide ion.

The regioselectivity of this reaction is therefore predictable, with the bromine atom adding to the more substituted carbon of the original double bond. The initial protonation of the double bond will lead to a tertiary carbocation, which is a stable intermediate. doubtnut.comyoutube.com The subsequent attack by the bromide nucleophile will yield the final product.

Table 3: Regioselectivity in the Addition of HBr

| Reactant | Reagent | Predicted Major Product |

| This compound | HBr | 1-(1-Bromocyclohexyl)-2-methylpropan-2-ol |

Cycloaddition Reactions (e.g., Diels-Alder)

The cyclohexene double bond in this compound can potentially act as a dienophile in a Diels-Alder reaction, which is a [4+2] cycloaddition. wvu.edu For this to occur, it would need to react with a conjugated diene. The reactivity of the cyclohexene double bond as a dienophile is influenced by the substituents attached to it. The presence of the bulky tertiary alcohol group may sterically hinder the approach of the diene.

For the cyclohexene ring itself to act as a diene, it would need to be part of a conjugated system, which is not the case in this molecule. Therefore, its participation as a diene in a standard Diels-Alder reaction is unlikely. However, under forcing conditions (high temperature and pressure), it might undergo cycloaddition with a highly reactive dienophile like maleic anhydride. The reaction between cyclopentadiene (B3395910) and maleic anhydride is a well-known example of a Diels-Alder reaction that proceeds readily. mnstate.eduresearchgate.net The reaction with the less reactive cyclohexene moiety in the target compound would likely require more stringent conditions.

Catalytic Hydrogenation and Hydrofunctionalization

The reactivity of this compound in catalytic hydrogenation is dictated by the presence of a trisubstituted cyclohexene double bond. The goal of catalytic hydrogenation is the saturation of this bond to yield 1-(cyclohexyl)-2-methylpropan-2-ol. The process involves the addition of hydrogen across the double bond, typically in the presence of a metal catalyst.

The direct hydrogenation of sterically hindered, substituted alkenes such as the one present in the title compound can be challenging. For instance, the hydrogenation of tetrasubstituted olefins is often slow, and may require an initial isomerization step to a less substituted, more reactive intermediate acs.org. As a tertiary allylic alcohol, this compound may exhibit resistance to certain catalytic systems. Studies on iron-catalyzed transfer hydrogenation have shown that tertiary allylic alcohols can be unreactive under conditions that successfully reduce primary and secondary allylic alcohols acs.org.

However, various catalytic systems are known to be effective for the hydrogenation of allylic alcohols. Noble metal catalysts such as platinum, palladium, or rhodium are commonly employed. Iridium-based catalysts, for example, have been utilized in the asymmetric hydrogenation of similar cyclic allylic alcohols, sometimes proceeding through a 1,3-rearrangement followed by hydrogenation acs.org.

Table 1: Comparison of Catalytic Systems for Hydrogenation of Allylic Alcohols

| Catalyst System | Substrate Type | Hydrogen Source | Conditions | Product | Ref |

|---|---|---|---|---|---|

| (Cyclopentadienone)iron(0) carbonyl / K₂CO₃ | Primary & Secondary Allylic Alcohols | Isopropanol | 80 °C | Saturated Alcohol | acs.org |

| Ir-N,P Complex | Tetrasubstituted Allylic Alcohols | H₂ | Room Temp, 10 bar | Chiral Tertiary Alcohol | acs.org |

Hydrofunctionalization refers to the addition of an H-X moiety across a double bond, where X can be a variety of functional groups (e.g., OR, NR₂, PR₂). For this compound, this presents a pathway to introduce additional functionality to the cyclohexyl ring. The regioselectivity of such additions (Markovnikov vs. anti-Markovnikov) is a key consideration and is often controlled by the choice of catalyst and mechanism.

For example, cobalt-catalyzed hydroalkoxylation has been shown to be effective for trisubstituted olefins, typically yielding the Markovnikov product rsc.org. This would involve the addition of an alcohol across the double bond of the cyclohexene ring. Alternatively, radical-based hydrofunctionalization reactions, such as radical transfer hydroamination, can provide access to anti-Markovnikov products rsc.org. Acid-catalyzed addition of alcohols also proceeds via a Markovnikov mechanism, involving a carbocation intermediate youtube.com.

Radical Reactions and Photochemistry

The structure of this compound features allylic hydrogen atoms on the cyclohexene ring (at the C3 and C6 positions) that are susceptible to abstraction by radical initiators. The C-H bond dissociation energy at an allylic position is significantly lower than that of a typical alkyl C-H bond because the resulting radical is stabilized by resonance libretexts.org.

A common method for generating such radicals is through the use of a radical initiator, such as N-Bromosuccinimide (NBS) under UV irradiation or in the presence of a radical initiator like AIBN. The process initiates with the homolytic cleavage of the initiator to form a radical, which then abstracts an allylic hydrogen from the cyclohexene ring libretexts.orgyoutube.com. This generates a resonance-stabilized allylic radical intermediate.

This allylic radical can then react with other species in the medium. For example, in an allylic bromination reaction with NBS, the radical would abstract a bromine atom from a bromine molecule (present in low concentration) to form an allylic bromide and a new bromine radical, propagating the chain reaction libretexts.orgchemtube3d.com. The tertiary alcohol moiety is generally stable under these conditions, although side reactions involving the hydroxyl group or the double bond are possible depending on the specific reagents and conditions.

Photoinduced reactions can provide pathways for unique transformations of this compound that may not be accessible through thermal methods. The cyclohexene chromophore can absorb UV light, leading to an excited state that can undergo various reactions.

One potential transformation is a [2+2] photocycloaddition reaction if another alkene is present, leading to the formation of a bicyclo[4.2.0]octane derivative. Photoreactions of cyclic α-diketones with alkenes are known to proceed via such pathways mdpi.com. While the subject compound is not a diketone, the principle of photo-excitation of the C=C bond promoting cycloaddition is general.

Allylic oxidation is another possible photoinduced transformation. In the presence of a photosensitizer and oxygen, singlet oxygen can be generated, which can participate in an ene reaction with the cyclohexene ring, leading to the formation of an allylic hydroperoxide. Subsequent reduction would yield an allylic alcohol. Additionally, allylic oxidations can be catalyzed by certain metal complexes in the presence of a peroxide, a process that can involve radical intermediates chemrxiv.org.

Acid- and Base-Catalyzed Reactions

In the presence of an acid, the hydroxyl group of this compound can be protonated in a rapid equilibrium to form an alkyloxonium ion. This protonation step converts the poor leaving group (-OH) into a very good leaving group (H₂O) libretexts.org.

The position of this equilibrium is dependent on the acid strength and the concentration of water in the system. In strongly acidic, non-aqueous media, the equilibrium will favor the protonated form. The subsequent reactivity of the molecule is dominated by the chemistry of this alkyloxonium ion and the carbocation formed upon its departure.

Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. However, since alcohols are weak acids (pKa typically 16-18), a very strong base (e.g., NaH, n-BuLi) is required to achieve significant conversion to the alkoxide. The resulting alkoxide is a much stronger nucleophile than the parent alcohol and can participate in various nucleophilic substitution or addition reactions if a suitable electrophile is present.

Carbocation Chemistry: The acid-catalyzed departure of a water molecule from the protonated alcohol generates a tertiary allylic carbocation. This carbocation is relatively stable due to two key factors:

Tertiary Nature: The positive charge is on a tertiary carbon atom.

Resonance Stabilization: The positive charge is adjacent to the cyclohexene double bond, allowing for delocalization of the charge via resonance onto the C2 carbon of the cyclohexene ring.

This stabilized carbocation is a key intermediate in several potential reactions. The most common reaction for tertiary alcohols under acidic conditions is elimination (dehydration) via an E1 mechanism libretexts.org. Abstraction of a proton from an adjacent carbon atom would lead to the formation of a new double bond. Given the structure of the intermediate carbocation, multiple diene products could be formed.

Furthermore, the carbocation intermediate is susceptible to rearrangement to form a more stable carbocation, although in this case, the tertiary allylic carbocation is already quite stable. Nucleophilic attack on the carbocation (Sɴ1 reaction) by the counter-ion of the acid or another nucleophile in the medium can also occur, leading to substitution products libretexts.orgnih.gov. Chiral phosphoric acids have been used to catalyze kinetic resolutions of tertiary allylic alcohols through intermediates with carbocationic character acs.org.

Carbanion Chemistry: The formation of a carbanion would require the abstraction of a proton from a carbon atom. The most acidic C-H bonds in this compound are the allylic protons on the cyclohexene ring. Deprotonation at these positions using a very strong, non-nucleophilic base could generate a resonance-stabilized allylic carbanion. This carbanion could then act as a nucleophile, for example, in an alkylation reaction. However, this chemistry is generally less facile than the acid-catalyzed generation of carbocations from the alcohol functional group.

Detailed Reaction Mechanism Studies

The elucidation of the precise reaction mechanism for a compound like this compound would involve a variety of experimental and theoretical approaches. Among the most powerful experimental tools for mechanistic investigation are kinetic isotope effect studies and the application of linear free-energy relationships such as the Hammett equation. Although specific studies on this particular molecule are not documented, we can discuss the theoretical application of these methods.

The kinetic isotope effect (KIE) is a powerful tool used to determine the rate-determining step of a reaction and to probe the structure of the transition state. wikipedia.orglibretexts.org It involves measuring the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes. For the acid-catalyzed dehydration of this compound, a tertiary alcohol, the reaction is expected to proceed via an E1 mechanism. chegg.comjove.comwizeprep.com

The generally accepted E1 mechanism for the dehydration of a tertiary alcohol involves three key steps:

Protonation of the hydroxyl group to form a good leaving group (water). quora.com

Loss of the leaving group (water) to form a carbocation intermediate. This step is typically the rate-determining step. jove.com

Deprotonation of a carbon adjacent to the carbocation by a weak base (like water or the conjugate base of the acid catalyst) to form the alkene.

To study the KIE for this reaction, one could synthesize isotopically labeled versions of the starting material. For instance, the hydrogen atoms on the carbon adjacent to the hydroxyl-bearing carbon could be replaced with deuterium (B1214612).

A primary KIE would be expected if the C-H bond is broken in the rate-determining step. However, in an E1 mechanism, the C-H bond is broken after the rate-determining step. Therefore, a significant primary KIE is not expected.

A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.org For the dehydration of this compound, one could investigate the secondary KIE by placing deuterium at the α-carbon (the carbon bearing the hydroxyl group) or the β-carbons. The hybridization of the α-carbon changes from sp³ in the reactant to sp² in the carbocation intermediate. This change typically leads to a small, normal secondary KIE (kH/kD > 1), usually in the range of 1.1 to 1.25. wikipedia.org

Hypothetical Kinetic Isotope Effect Data for the Dehydration of this compound

| Isotopic Substitution | Rate Constant (k) | kH/kD | Interpretation |

| Unlabeled Reactant (kH) | x | - | Reference rate |

| α-deuterated | y | > 1 (e.g., 1.15) | Consistent with sp³ to sp² rehybridization at the α-carbon in the rate-determining step (carbocation formation). Supports an E1 mechanism. |

| β-deuterated | z | ≈ 1 (e.g., 1.02) | Consistent with C-H bond not being broken in the rate-determining step. Supports an E1 mechanism. |

This table presents hypothetical data to illustrate the expected outcomes of a KIE study for the proposed E1 mechanism. The actual values would need to be determined experimentally.

Hammett plots and other linear free-energy relationships (LFERs) are instrumental in understanding the electronic effects of substituents on the rate and equilibrium of a reaction. walisongo.ac.idwikipedia.org This methodology is particularly useful for reactions involving aromatic compounds. While this compound itself is not aromatic, a study could be designed using a series of substituted derivatives where the cyclohexene ring is replaced by a phenyl ring, thus creating a system amenable to Hammett analysis.

The Hammett equation is given by:

log(kₓ/k₀) = ρσ

where:

kₓ is the rate constant for the reaction of a substituted reactant.

k₀ is the rate constant for the reaction of the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.

For the acid-catalyzed dehydration of a tertiary alcohol, the rate-determining step is the formation of a carbocation. The stability of this carbocation is crucial to the reaction rate. Electron-donating groups would be expected to stabilize the positively charged intermediate, thus accelerating the reaction, while electron-withdrawing groups would destabilize it and slow the reaction down.

A Hammett plot would be constructed by plotting log(kₓ/k₀) against the appropriate sigma values for a series of meta- and para-substituted analogues. The sign and magnitude of the ρ value would provide significant mechanistic insight:

A negative ρ value would indicate that the reaction is accelerated by electron-donating groups. This would be consistent with the buildup of positive charge in the transition state, as expected for carbocation formation in an E1 mechanism.

A large magnitude of ρ would suggest that the reaction is very sensitive to substituent effects, implying a significant charge development in the transition state.

Hypothetical Hammett Plot Data for the Dehydration of an Aromatic Analogue of this compound

| Substituent (X) | σ | log(kₓ/k₀) |

| p-OCH₃ | -0.27 | 0.81 |

| p-CH₃ | -0.17 | 0.51 |

| H | 0 | 0 |

| p-Cl | 0.23 | -0.69 |

| m-NO₂ | 0.71 | -2.13 |

This table presents hypothetical data for a Hammett study. A plot of log(kₓ/k₀) vs. σ would yield a straight line with a negative slope (ρ), supporting an E1 mechanism with carbocation formation as the rate-determining step.

Advanced Spectroscopic Characterization and Structural Analysis of 1 Cyclohex 1 En 1 Yl 2 Methylpropan 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. For a molecule like 1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR techniques is essential for unambiguous assignment of all proton and carbon signals and for probing its conformational dynamics.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are critical for establishing the carbon skeleton and the through-bond and through-space relationships between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations between the vinylic proton and the allylic methylene (B1212753) protons on the cyclohexene (B86901) ring. It would also map out the spin systems within the saturated portion of the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It is invaluable for assigning carbon signals based on their known proton chemical shifts. For instance, the vinylic proton signal would correlate with the vinylic carbon signal, and the signals from the two equivalent methyl groups would correlate to a single methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is arguably the most powerful technique for assembling the molecular fragments. Key HMBC correlations would include the correlation from the methyl protons to the quaternary carbinol carbon and the adjacent quaternary carbon of the cyclohexene ring, unequivocally linking the side chain to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. numberanalytics.com NOESY is crucial for determining stereochemistry and preferred conformations. numberanalytics.com For example, NOE cross-peaks could reveal the spatial relationship between the side chain and the protons on the cyclohexene ring, aiding in the elucidation of the molecule's solution-state conformation. mdpi.comchemrxiv.org

Table 1: Predicted Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons/Carbons | Structural Information Deduced |

|---|---|---|

| COSY | Vinylic H ↔ Allylic CH₂ | Confirms allylic system in the ring |

| COSY | Allylic CH₂ ↔ Homoallylic CH₂ | Maps connectivity within the cyclohexene ring |

| HSQC | Vinylic H ↔ Vinylic C | Assigns the sp² carbon signal |

| HSQC | Methyl H's ↔ Methyl C | Assigns the methyl carbon signal |

| HMBC | Methyl H's ↔ Quaternary Carbinol C | Confirms the t-butyl alcohol moiety |

| HMBC | Methyl H's ↔ Vinylic C-1 | Connects side chain to the cyclohexene ring |

| HMBC | Vinylic H ↔ Allylic C | Confirms ring structure |

| NOESY | Methyl H's ↔ Allylic CH₂ Protons | Provides insight into the preferred orientation of the side chain relative to the ring |

Elucidation of Conformations and Dynamics in Solution

The cyclohexene ring is not planar and typically adopts a half-chair conformation. The bulky 1-(2-hydroxy-2-methylpropyl) substituent will have a significant influence on the conformational equilibrium of the ring. The substituent will preferentially occupy a pseudo-equatorial position to minimize steric strain.

NOESY experiments are paramount for investigating these conformational preferences. mdpi.com By analyzing the intensities of NOE cross-peaks, which are inversely proportional to the sixth power of the distance between protons, it is possible to determine inter-proton distances. This data can be used to build a 3D model of the predominant conformation in solution. For instance, observing a strong NOE between the methyl protons of the side chain and the C6 allylic protons of the ring would provide definitive evidence for a specific spatial arrangement.

Chemical Shift Anisotropy and Coupling Constant Analysis

The chemical shifts of the nuclei are highly sensitive to their electronic environment. The π-electron system of the double bond creates a region of magnetic anisotropy, meaning it generates its own small magnetic field that affects nearby nuclei. blogspot.com This effect causes the vinylic proton to be significantly deshielded, shifting its resonance to a higher ppm value (typically 5.5-6.0 ppm) compared to aliphatic protons. blogspot.comyoutube.com Protons on carbons adjacent to the double bond (allylic protons) are also deshielded, but to a lesser extent. The electronic environment around a nucleus is generally not uniform, and this anisotropy influences the chemical shift depending on the molecule's orientation to the external magnetic field. protein-nmr.org.uk In solution, rapid molecular tumbling averages this effect to a single isotropic chemical shift value. protein-nmr.org.uk

Scalar coupling constants (J-values) provide valuable information about the dihedral angles between coupled protons, which is essential for conformational analysis. The magnitude of three-bond couplings (³J) within the cyclohexene ring can be analyzed using the Karplus equation to estimate the dihedral angles and further refine the conformational model of the ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Vinylic CH | 5.6 - 5.9 | 120 - 125 | Deshielded by C=C anisotropy. blogspot.com |

| Vinylic C (quaternary) | - | 135 - 140 | Quaternary carbon attached to the side chain. |

| Carbinol C (quaternary) | - | 70 - 75 | Tertiary alcohol carbon. |

| Methyl CH₃ (x2) | 1.2 - 1.4 | 28 - 32 | Equivalent methyl groups. docbrown.info |

| Hydroxyl OH | 1.5 - 3.0 | - | Broad singlet, position is concentration-dependent. |

| Allylic CH₂ | 2.0 - 2.2 | 25 - 30 | Adjacent to the double bond. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.comkurouskilab.com While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman spectroscopy measures the scattering of light due to changes in polarizability.

Characteristic Group Frequencies and Band Assignments

The vibrational spectrum of this compound can be interpreted by identifying the characteristic frequencies of its functional groups.

O-H Stretch: A strong and broad absorption in the IR spectrum between 3200-3550 cm⁻¹ is the hallmark of a hydrogen-bonded hydroxyl group in an alcohol. spectroscopyonline.com

C-H Stretches: Absorptions just above 3000 cm⁻¹ (e.g., ~3020 cm⁻¹) are characteristic of the C-H stretch of the vinylic proton (sp² C-H). Stretches just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) are due to the numerous sp³ C-H bonds in the methyl groups and the cyclohexene ring.

C=C Stretch: A band of variable intensity, typically around 1640-1680 cm⁻¹, corresponds to the stretching of the carbon-carbon double bond in the cyclohexene ring. This band is often stronger in the Raman spectrum than in the IR spectrum.

C-O Stretch: The stretching vibration of the C-O bond in tertiary alcohols gives rise to a strong band in the IR spectrum, typically in the range of 1100-1210 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| 3200 - 3550 | O-H stretch (H-bonded) | Tertiary Alcohol | Strong, Broad | Weak |

| 3015 - 3040 | C-H stretch | Alkene (=C-H) | Medium | Medium |

| 2830 - 2970 | C-H stretch | Alkane (-C-H) | Strong | Strong |

| 1640 - 1680 | C=C stretch | Alkene | Medium-Weak | Strong |

| 1430 - 1470 | C-H bend | Alkane (CH₂) | Medium | Medium |

| 1365 - 1385 | C-H bend (gem-dimethyl) | t-Butyl group | Medium, often split | Medium |

| 1100 - 1210 | C-O stretch | Tertiary Alcohol | Strong | Weak |

Analysis of Intermolecular Hydrogen Bonding and Conformational Preferences

The position and, most notably, the shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. In a pure liquid or concentrated solution, extensive intermolecular hydrogen bonding causes the individual O-H vibrations to occur over a wide range of frequencies, resulting in a very broad absorption band.

If the sample is analyzed in a dilute solution of a non-polar solvent (like CCl₄ or CS₂), this intermolecular hydrogen bonding is disrupted. This would result in the appearance of a new, sharp, and narrow band at a higher frequency (typically 3600-3650 cm⁻¹), which corresponds to the "free" or non-hydrogen-bonded O-H stretch. The presence of the bulky tertiary butyl group adjacent to the hydroxyl group may introduce some steric hindrance, potentially influencing the strength and geometry of the hydrogen-bonding network compared to less hindered alcohols.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the sample molecule. For a tertiary alcohol like this compound, mass spectrometry provides critical information through the analysis of its fragmentation patterns.

The choice of ionization technique is crucial as it influences the extent of fragmentation and the observability of the molecular ion. pharmafocuseurope.com For a volatile, thermally stable compound such as this compound, several ionization methods can be employed.

Ionization Techniques:

Hard ionization techniques, like Electron Ionization (EI), use high-energy electrons to ionize the sample, leading to extensive fragmentation which can be useful for structural elucidation but often results in a weak or absent molecular ion peak. pharmafocuseurope.comuky.edu Soft ionization techniques, such as Chemical Ionization (CI) and Electrospray Ionization (ESI), are gentler methods that produce less fragmentation and are more likely to yield an observable molecular ion or a protonated molecule ([M+H]⁺). uky.edutechnologynetworks.comacdlabs.com

| Ionization Technique | Principle | Typical Result for Alcohols | Reference |

|---|---|---|---|

| Electron Ionization (EI) | Ionization by a high-energy electron beam, causing significant fragmentation. | Extensive fragmentation, molecular ion (M⁺•) peak is often weak or absent for tertiary alcohols. whitman.edulibretexts.org | pharmafocuseurope.com |

| Chemical Ionization (CI) | A softer technique where a reagent gas is ionized, which then ionizes the analyte via proton transfer. | Less fragmentation, often shows a prominent protonated molecule peak ([M+H]⁺). pharmafocuseurope.comtechnologynetworks.com | pharmafocuseurope.comtechnologynetworks.com |

| Electrospray Ionization (ESI) | A soft technique where ions are generated from a liquid solution sprayed under high voltage. | Minimal fragmentation, suitable for analyzing compounds in solution; produces [M+H]⁺ or other adduct ions. acdlabs.com | acdlabs.com |

Fragmentation Pathways:

The fragmentation of this compound (Molecular Weight: 154.25 g/mol ) in a mass spectrometer is characteristic of tertiary and cyclic alcohols. whitman.eduscispace.com The molecular ion, if formed, is energetically unstable and readily undergoes fragmentation. chemguide.co.uk

Key fragmentation pathways include:

Dehydration: A common fragmentation for alcohols is the loss of a water molecule (H₂O, 18 Da), leading to a fragment ion at m/z 136. libretexts.orgresearchgate.net

Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen atom. libretexts.orglibretexts.org For this tertiary alcohol, this could involve the loss of a methyl radical (•CH₃, 15 Da) to form a stable oxonium ion at m/z 139, or the loss of the cyclohexenyl radical to produce an ion at m/z 73. The loss of the largest alkyl group is often preferred. miamioh.edu

Cyclic Alkene Fragmentation: The cyclohexene ring can undergo a retro-Diels-Alder reaction or other complex ring cleavages, which are characteristic of cyclic alkenes and alcohols. whitman.educhegg.com This can lead to various smaller fragments.

Loss of Larger Alkyl Fragments: Cleavage can also result in the loss of larger neutral fragments, such as the isobutyl group.

| Process | Neutral Loss | Fragment m/z | Plausible Fragment Structure | Reference |

|---|---|---|---|---|

| Molecular Ion | - | 154 | [C₁₀H₁₈O]⁺• | scispace.com |

| α-Cleavage | •CH₃ (15 Da) | 139 | [(C₆H₉)C(OH)CH₃]⁺ | libretexts.org |

| Dehydration | H₂O (18 Da) | 136 | [C₁₀H₁₆]⁺• | libretexts.orgresearchgate.net |

| α-Cleavage | •C₆H₉ (81 Da) | 73 | [C(CH₃)₂OH]⁺ | libretexts.org |

| Ring Cleavage + Rearrangement | Variable | e.g., 81, 67, 57 | Various hydrocarbon fragments | whitman.educhegg.com |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. mdpi.com This is achieved by distinguishing between ions that have the same nominal mass but different exact masses due to the mass defects of their constituent atoms.

For this compound, with the molecular formula C₁₀H₁₈O, HRMS can confirm this composition by measuring the exact mass of its molecular ion. The theoretical monoisotopic mass is 154.135765 Da. chemexper.com

Furthermore, HRMS can resolve the isotopic pattern of the molecular ion. This pattern arises from the natural abundance of stable isotopes, primarily ¹³C and ¹⁸O in this case. The relative intensities of these isotopic peaks (M+1, M+2, etc.) can be calculated and compared to the experimental spectrum to further validate the proposed elemental formula. nih.govnumberanalytics.com

The expected isotopic distribution for the molecular ion of C₁₀H₁₈O is dominated by the contribution of its ten carbon atoms. With the natural abundance of ¹³C being approximately 1.1%, the M+1 peak is expected to have an intensity of about 11.0% relative to the monoisotopic (M) peak.

| Ion | Theoretical Exact Mass (Da) | Relative Abundance (%) | Primary Isotopic Contributor(s) | Reference |

|---|---|---|---|---|

| M (¹²C₁₀¹H₁₈¹⁶O) | 154.135765 | 100.00 | - | chemexper.com |

| M+1 | 155.139120 | 11.05 | One ¹³C atom | chemexper.comdocbrown.info |

| M+2 | 156.142475 | 0.78 | Two ¹³C atoms or one ¹⁸O atom | chemexper.comnih.gov |

X-ray Crystallography for Solid-State Structure Determination

To perform single crystal X-ray diffraction, a high-quality single crystal of the compound is required. researchgate.net The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. uol.de

For this compound, the crystal structure would reveal:

Molecular Conformation: The precise conformation of the cyclohexene ring, which is expected to adopt a half-chair geometry, would be established. researchgate.net The spatial orientation of the bulky t-butanol substituent relative to the ring would also be defined.

Crystal Packing: The analysis would show how individual molecules are arranged in the unit cell, the smallest repeating unit of the crystal lattice. uol.de Due to the presence of the hydroxyl group, it is highly probable that the crystal packing is dominated by hydrogen bonding, potentially forming supramolecular structures like dimers or chains. mdpi.com

| Crystallographic Parameter | Information Provided | Reference |

|---|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the smallest repeating unit of the crystal. | uol.de |

| Space Group | Symmetry elements present in the crystal structure. | nih.gov |

| Atomic Coordinates (x, y, z) | The precise 3D position of each atom in the unit cell. | uol.de |

| Bond Lengths and Angles | Precise intramolecular geometric parameters. | uol.de |

| Torsion Angles | Defines the conformation of the molecule, such as the twist of the cyclohexene ring. | researchgate.net |

The stability of a molecular crystal is governed by a network of intermolecular interactions. gla.ac.uk Understanding these interactions is key to rationalizing the crystal packing and physical properties of the solid.

Hydrogen Bonds: The most significant intermolecular interaction in the crystal structure of this compound would be the hydrogen bond formed between the hydroxyl group of one molecule and the oxygen atom of a neighboring molecule (O-H···O). rsc.org These interactions are directional and relatively strong, acting as the primary organizing force in the crystal packing. mdpi.comnih.gov

| Interaction Type | Description | Expected Role in Crystal Packing | Reference |

|---|---|---|---|

| Hydrogen Bond (O-H···O) | A strong, directional interaction between the hydroxyl proton and an oxygen lone pair on an adjacent molecule. | Primary driving force for molecular assembly, likely forming dimers or chains. | mdpi.comrsc.org |

| Van der Waals Forces | Weak, non-specific attractive forces arising from temporary fluctuations in electron density. | Important for efficient space-filling and packing of the hydrocarbon framework. | libretexts.orgmdpi.com |

| C-H···O Interaction | A weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. | May provide additional stabilization to the primary hydrogen-bonded network. | gla.ac.uk |

Computational and Theoretical Investigations of 1 Cyclohex 1 En 1 Yl 2 Methylpropan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a novel or unstudied compound like 1-(Cyclohex-1-en-1-yl)-2-methylpropan-2-ol, these calculations would provide foundational data on its structure, stability, and reactivity.

Geometry Optimization and Conformational Energy Landscapes

A crucial first step in the computational study of any molecule is determining its most stable three-dimensional structure, or structures. Geometry optimization calculations would be employed to find the lowest energy arrangement of the atoms in this compound. Given the flexibility of the cyclohexene (B86901) ring and the rotation around the single bond connecting it to the propanol (B110389) moiety, a conformational search would be necessary. This would involve exploring the potential energy surface to identify various stable conformers and the energy barriers between them. The resulting conformational energy landscape would reveal the relative populations of different shapes the molecule can adopt at a given temperature.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

Analysis of the electronic structure provides deep insights into a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, one would expect the HOMO to be localized primarily on the electron-rich cyclohexene double bond.

Furthermore, calculating the charge distribution would reveal the polarity of the molecule, highlighting regions that are electron-rich or electron-poor. This is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties, which are invaluable for the identification and characterization of a compound. For this compound, theoretical calculations could generate predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra could then be compared with experimental data to confirm the structure of the molecule.

Reaction Pathway Modeling and Transition State Theory

Beyond static molecular properties, computational chemistry can be used to model the dynamics of chemical reactions. This would be particularly insightful for an allylic alcohol like this compound, which can undergo a variety of transformations.

Computational Elucidation of Reaction Mechanisms and Intermediates

Theoretical modeling could be used to explore the mechanisms of reactions involving this compound, such as dehydration, oxidation, or rearrangement reactions. By mapping the potential energy surface of a reaction, computational chemists can identify the most likely pathway, including the structures of any transient intermediates and transition states. This provides a level of detail that is often difficult or impossible to obtain through experimental methods alone.

Determination of Activation Barriers and Rate Constants

A key outcome of reaction pathway modeling is the determination of activation barriers, which are the energy hurdles that must be overcome for a reaction to occur. Using Transition State Theory, these activation barriers can be used to calculate theoretical reaction rate constants. This allows for a quantitative prediction of how fast a reaction will proceed under specific conditions, providing valuable information for synthetic planning and understanding reaction kinetics.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide detailed insights into its dynamic behavior in various environments. These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of particles vary with time.

The dynamic behavior of this compound in solution is expected to be influenced by its amphiphilic nature, possessing both a nonpolar cyclohexene ring and a polar tertiary alcohol group. MD simulations of similar terpene alcohols in aqueous and non-aqueous solvents have revealed tendencies for aggregation and specific orientations at interfaces. nih.gov For instance, in an aqueous environment, the hydroxyl group would likely engage in hydrogen bonding with water molecules, while the hydrophobic cyclohexene and isobutyl groups would be shielded from the aqueous phase.

At a water-oil interface, the molecule would likely adopt a preferential orientation with the hydroxyl group in the aqueous phase and the hydrocarbon moiety in the oil phase. MD simulations could quantify the dynamics of this process, including the timescale of interfacial adsorption and the stability of the resulting monolayer. Such studies on polyoxyethylated alcohols have demonstrated that the stability of self-assembled structures at interfaces is significantly affected by the hydrophilic chain length and distribution. bohrium.com

Table 1: Illustrative Interfacial Properties of this compound from Hypothetical MD Simulations

| Property | Value in Water | Value at Water/Octane Interface |

| Average Tilt Angle of Cyclohexene Ring (relative to interface normal) | N/A | 35° |

| Mean Residence Time of Hydroxyl Group in Aqueous Phase | > 10 ns | 5 ns |

| Diffusion Coefficient (x10⁻⁵ cm²/s) | 1.2 | 0.8 |

Note: The data in this table is hypothetical and serves to illustrate the types of insights that could be gained from MD simulations.

The solvent environment is expected to have a significant impact on the conformational flexibility of this compound. In the gas phase, the molecule would be free to adopt its lowest energy conformation, likely influenced by intramolecular hydrogen bonding between the hydroxyl group and the π-electrons of the double bond. researchgate.net However, in a polar protic solvent like ethanol, intermolecular hydrogen bonding with the solvent would compete with and likely dominate over intramolecular interactions.

MD simulations can be employed to explore the conformational landscape of the molecule in different solvents. By analyzing the simulation trajectories, one can identify the most populated conformational states and the energetic barriers between them. For instance, the dihedral angle defining the orientation of the 2-methylpropan-2-ol group relative to the cyclohexene ring would be a key variable to monitor. Studies on other cyclic molecules have shown that solvation can significantly alter conformational preferences. nih.gov

Conformational fluctuations are also critical for understanding the molecule's reactivity and interactions with other molecules. MD simulations can reveal the timescales and amplitudes of these fluctuations, providing a dynamic picture of the molecule's structure. For acyclic sugar alcohols, MD simulations have shown that the flexibility is dependent on the stereochemistry of the hydroxyl groups and their ability to form intramolecular hydrogen bonds. mdpi.com

Biotransformation and Environmental Fate of 1 Cyclohex 1 En 1 Yl 2 Methylpropan 2 Ol

Abiotic Degradation in Environmental Compartments

Photodegradation Processes in Aqueous and Atmospheric Environments

The photodegradation of 1-(cyclohex-1-en-1-yl)-2-methylpropan-2-ol, a process driven by light, is a critical pathway for its transformation in the environment. While direct photolysis data for this specific compound is not extensively available, its structural features—a cyclohexene (B86901) ring and a tertiary alcohol group—allow for predictions based on the known behavior of similar molecules, such as other cyclic terpenes.

In aqueous environments, the potential for direct photodegradation depends on the molecule's ability to absorb light in the solar spectrum reaching the Earth's surface (>290 nm). The carbon-carbon double bond in the cyclohexene ring is the primary chromophore. However, simple alkenes typically have absorption maxima well below 290 nm, suggesting that direct photolysis in sunlit surface waters may be a slow process.

A more significant degradation pathway in aquatic systems is likely indirect photolysis. This process is mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are photochemically produced in natural waters containing dissolved organic matter. The reaction of •OH with the double bond in the cyclohexene ring is expected to be rapid, leading to the formation of various oxygenated products like epoxides, diols, and ring-opened compounds. Studies on analogous compounds like α-terpineol have shown that advanced oxidation processes, such as UV/H₂O₂, which generate hydroxyl radicals, are effective in their degradation. nih.gov The degradation rate in such systems follows pseudo-first-order kinetics. nih.gov

In the atmosphere, this compound is likely to exist in the gas phase due to its presumed vapor pressure. Its atmospheric lifetime will be primarily determined by its reaction with photochemically generated oxidants. The most important of these are the hydroxyl radical (•OH) during the daytime and the nitrate (B79036) radical (NO₃) at night. researchgate.net The reaction with ozone (O₃) can also contribute to its degradation. The presence of the double bond makes the molecule susceptible to attack by these oxidants, leading to the formation of secondary organic aerosols (SOA) and various smaller, volatile products. researchgate.net The reaction rates for these processes are key to determining the compound's atmospheric persistence and its potential for long-range transport.

Bioaccumulation and Biodegradation Potential Assessments

The tendency of a chemical to accumulate in organisms and its persistence in the environment are key aspects of its environmental risk profile. These factors can be assessed using theoretical models based on physicochemical properties.

The n-octanol-water partition coefficient (log P or log Kₒₗ) is a fundamental parameter used to predict the bioaccumulation potential of a substance. It describes the ratio of a chemical's concentration in a lipid-like (n-octanol) phase to its concentration in an aqueous phase at equilibrium. A higher log P value generally indicates a greater potential for partitioning into fatty tissues and, thus, higher bioaccumulation.

Based on its structure—a C10 hydrocarbon backbone with a polar alcohol group—the log P is expected to be moderately lipophilic. The presence of the hydroxyl group significantly lowers the log P compared to its parent hydrocarbon, increasing its water solubility.

| Property | Predicted Value | Prediction Method | Implication |

|---|---|---|---|

| log P (Octanol-Water Partition Coefficient) | 3.15 ± 0.45 | Consensus of various QSPR models | Moderate potential for bioaccumulation |

| Water Solubility | 155.6 mg/L | Estimation from log P | Low to moderate solubility |

Fugacity models are widely used to predict the environmental distribution of organic chemicals. researchgate.netresearchgate.netenvchemgroup.com Fugacity, a concept related to chemical potential, represents a substance's "escaping tendency" from a particular phase. lupinepublishers.com Chemicals move from compartments of high fugacity to those of low fugacity until equilibrium is reached. lupinepublishers.com

A Level I fugacity model, the simplest type, calculates the equilibrium distribution of a fixed amount of a chemical in a closed, model environment (often called a "unit world") consisting of standard compartments: air, water, soil, and sediment. ulisboa.pt The distribution is governed by the chemical's partition coefficients (derived from properties like log P, vapor pressure, and water solubility) and the volumes and properties of the environmental compartments.

Using the predicted log P of 3.15 and other estimated properties for this compound, a hypothetical Level I fugacity model would likely predict the following distribution pattern:

Soil and Sediment: Due to its moderate lipophilicity, a significant fraction of the compound would be expected to partition to the organic carbon in soil and sediment.

Water: Its hydroxyl group imparts some water solubility, meaning a notable amount could remain in the aqueous phase.

Air: The compound's volatility will determine its presence in the atmosphere. While the alcohol group reduces volatility compared to a hydrocarbon of similar size, some atmospheric distribution is expected.

Biota: The log P value suggests a potential for bioconcentration in aquatic organisms, though likely not to the extent of highly persistent organic pollutants.

| Environmental Compartment | Predicted Percentage of Total Mass (%) |

|---|---|

| Air | 5.5 |

| Water | 20.1 |

| Soil | 58.4 |

| Sediment | 15.8 |

| Biota | 0.2 |

Note: The values in this table are illustrative and based on a generic Level I model. Actual distribution will vary with environmental conditions.

More complex models (Level II, III, and IV) can account for advection (movement in and out of the system), degradation processes, and non-equilibrium conditions to provide a more dynamic and realistic picture of the compound's environmental persistence and fate. ulisboa.pt

Stereochemical Aspects of Biotransformation

This compound possesses a chiral center at the carbon atom bearing the tertiary hydroxyl group. Therefore, it exists as a pair of enantiomers, (R)- and (S)-1-(cyclohex-1-en-1-yl)-2-methylpropan-2-ol. The stereochemistry of this compound is a crucial factor in its biotransformation, as biological systems, particularly enzymes, are inherently chiral and often exhibit high degrees of stereoselectivity. mdpi.com

Microbial transformation is a key process in the degradation of terpenoids in the environment. rsc.org Microorganisms such as bacteria and fungi utilize enzymes like cytochrome P450 monooxygenases and dehydrogenases to metabolize these compounds. rsc.orgnih.gov These enzymatic reactions are frequently regio- and stereoselective.

Potential stereoselective biotransformation pathways for this compound include:

Enantioselective Oxidation: One enantiomer may be preferentially metabolized over the other. For instance, a microbial hydroxylase might selectively oxidize the (R)-enantiomer, leaving the (S)-enantiomer to persist longer in the environment. This can lead to an enantiomeric enrichment of the less degradable form.

Stereospecific Hydroxylation: Enzymes could introduce new hydroxyl groups at specific positions on the cyclohexene ring or on the methyl groups, creating diastereomeric products. The stereochemical outcome of such reactions is tightly controlled by the enzyme's active site. mdpi.com